3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid

Descripción

Molecular Architecture and Functional Group Orientation

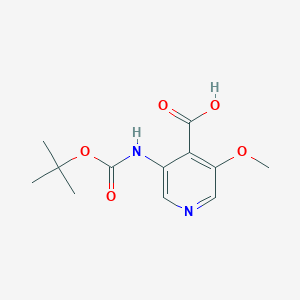

The molecular architecture of this compound is characterized by a pyridine ring system bearing strategically positioned functional groups that contribute to its chemical and physical properties. The compound possesses the molecular formula C₁₂H₁₆N₂O₅ with a molecular weight of 268.27 grams per mole, as documented in chemical databases. The structural framework consists of a pyridine-4-carboxylic acid backbone, which places this compound within the isonicotinic acid family of derivatives.

The spatial arrangement of functional groups on the pyridine ring follows a specific pattern that defines the compound's reactivity and potential applications. At the 3-position of the pyridine ring, a tert-butoxycarbonylamino group is attached, providing both steric bulk and protecting group functionality. This tert-butoxycarbonyl protecting group serves as a critical component in synthetic chemistry applications, offering selective protection of amino functionalities during multi-step synthesis processes. The positioning of this bulky substituent at the 3-position creates significant steric interactions that influence the overall molecular conformation and reactivity patterns.

The methoxy group positioned at the 5-position of the pyridine ring contributes an electron-donating character to the aromatic system while simultaneously providing a site for potential chemical modifications. The presence of this methoxy substituent affects the electronic distribution across the pyridine ring, influencing both the chemical reactivity and physical properties of the compound. The carboxylic acid functionality at the 4-position maintains the fundamental isonicotinic acid character while providing an additional reactive center for derivatization reactions.

Table 1: Fundamental Molecular Properties of this compound

The three-dimensional molecular structure exhibits specific bond angles and distances that are characteristic of substituted pyridine derivatives. The tert-butoxycarbonylamino group adopts a conformation that minimizes steric hindrance while maintaining optimal orbital overlap for electronic conjugation with the pyridine ring system. The methoxy group orientation is influenced by both electronic and steric factors, resulting in a preferred rotational conformation that optimizes intramolecular interactions.

Comparative Isomerism with Nicotinic Acid Derivatives

The structural relationship between this compound and other pyridinecarboxylic acid derivatives provides important insights into the effects of substitution patterns on molecular properties. Isonicotinic acid, the parent compound from which this derivative is derived, represents one of three isomeric forms of pyridinecarboxylic acids, each distinguished by the position of the carboxyl group on the pyridine ring. The fundamental isonicotinic acid structure features the carboxylic acid group at the 4-position, distinguishing it from nicotinic acid (3-position) and picolinic acid (2-position).

The comparative analysis reveals significant differences in molecular properties resulting from the specific substitution pattern. While isonicotinic acid itself exhibits a melting point greater than 300 degrees Celsius and demonstrates specific solubility characteristics in various solvents, the introduction of the tert-butoxycarbonylamino and methoxy substituents substantially alters these physical properties. The electron-donating nature of the methoxy group at the 5-position creates an electronic environment that differs markedly from the unsubstituted isonicotinic acid, affecting both reactivity patterns and intermolecular interactions.

Commercial production methods for the parent isonicotinic acid involve ammoxidation of 4-picoline followed by hydrolysis of the resulting nitrile, or alternatively, oxidation of 4-picoline with nitric acid. These established synthetic pathways provide context for understanding the potential synthetic routes to the substituted derivative, although the introduction of the protecting group and methoxy substituent requires additional synthetic steps and considerations.

Table 2: Comparative Analysis of Pyridinecarboxylic Acid Isomers

The structural modifications present in this compound significantly impact the compound's chemical behavior compared to its unsubstituted parent. The tert-butoxycarbonyl protecting group introduces substantial steric bulk that influences both intramolecular conformations and intermolecular packing arrangements. This steric influence extends beyond simple spatial considerations to affect the compound's reactivity profile, particularly in reactions involving the protected amino functionality.

The methoxy substituent contributes electron density to the pyridine ring through resonance effects, creating a more nucleophilic aromatic system compared to unsubstituted isonicotinic acid. This electronic modification affects the compound's participation in electrophilic aromatic substitution reactions and influences the acidity of the carboxylic acid group through remote electronic effects. The combined influence of both substituents creates a unique electronic and steric environment that distinguishes this derivative from other members of the isonicotinic acid family.

Crystallographic Characterization Challenges

The crystallographic characterization of this compound presents several technical challenges that are characteristic of compounds containing both bulky protecting groups and flexible substituents. The presence of the tert-butoxycarbonyl group introduces conformational flexibility that can complicate crystal structure determination, as these groups often exhibit dynamic behavior in the solid state. Similar challenges have been documented in related compounds containing tert-butoxycarbonyl protecting groups, where crystallographic disorder and multiple conformations have been observed.

The methoxy group at the 5-position adds another layer of complexity to crystallographic studies, as these substituents can adopt multiple rotational conformations depending on the crystal packing environment. Research on analogous compounds has demonstrated that methoxy groups frequently exhibit positional disorder in crystal structures, requiring sophisticated refinement techniques to accurately model the electron density distribution. The combination of both the tert-butoxycarbonyl protecting group and the methoxy substituent in the same molecule creates the potential for multiple types of disorder to occur simultaneously.

Crystallographic disorder has been extensively studied in compounds bearing similar functional groups, with particular attention to the behavior of tert-butyl groups and their tendency to undergo rapid rotation even in the solid state. Advanced nuclear magnetic resonance crystallography techniques have proven valuable for characterizing such dynamic systems, providing complementary information to traditional X-ray crystallographic methods. The application of combined X-ray and nuclear magnetic resonance crystallography approaches has successfully resolved complex disorder patterns in related pharmaceutical compounds.

Table 3: Crystallographic Challenges in Structurally Related Compounds

The potential for hydrogen bonding networks involving the carboxylic acid functionality adds another dimension to the crystallographic complexity. The ability of carboxylic acids to form various hydrogen-bonded motifs, including dimeric arrangements and extended chain structures, can significantly influence crystal packing and stability. The presence of the tert-butoxycarbonylamino group provides additional hydrogen bonding sites that may compete with the carboxylic acid for intermolecular interactions, potentially leading to complex three-dimensional hydrogen bonding networks.

Variable temperature crystallographic studies represent a powerful approach for addressing these characterization challenges, as temperature-dependent changes in molecular motion can help distinguish between static and dynamic disorder components. The implementation of such studies requires careful consideration of crystal quality and stability across the temperature range of interest. Modern crystallographic techniques, including charge density analysis and high-resolution data collection, provide additional tools for understanding the electronic structure and bonding characteristics of these complex molecular systems.

Propiedades

IUPAC Name |

3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-7-5-13-6-8(18-4)9(7)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKMWUQJFMOTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670116 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709666-22-8 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

The Boc group is particularly useful in the synthesis of peptides, which are chains of amino acids. Peptides are synthesized by forming bonds between the amino group of one amino acid and the carboxyl group of another. The Boc group protects the amino group during this process, preventing it from reacting with the wrong carboxyl group .

The removal of the Boc group is usually achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .

The use of Boc-protected amino acids in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Análisis Bioquímico

Biochemical Properties

3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid ionic liquids, which are used in organic synthesis due to their multiple reactive groups. The nature of these interactions often involves the formation of stable complexes that can enhance or inhibit the activity of the enzymes involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have a beneficial effect on the thermal stability of ionic liquids used in biochemical reactions. This stability can lead to more efficient cellular processes and improved metabolic functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The mechanism often involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine. These interactions can lead to significant changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been found to be stable under various conditions, but its degradation can occur under high temperatures or in the presence of strong acids. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it is used to stabilize other reactive compounds.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic functions without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it has been used in the synthesis of dipeptides, where it enhances amide formation without the addition of a base. These interactions can affect metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localizations can affect its activity and function within the cell. For example, its presence in certain organelles can enhance or inhibit specific biochemical reactions, depending on the context of its use.

Actividad Biológica

3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a derivative of isonicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyloxycarbonyl (Boc) protecting group, which plays a crucial role in its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

The synthesis of this compound typically involves the coupling of 5-methoxyisonicotinic acid with a Boc-protected amino group. The process can be carried out using standard peptide coupling methods, such as those involving dicyclohexylcarbodiimide (DCC) or other coupling agents.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of inflammatory bowel disease (IBD) and other inflammatory conditions. The inhibition of the JAK/STAT signaling pathway has been noted as a significant mechanism through which this compound exerts its effects .

- Anticancer Properties : Research indicates that derivatives of isonicotinic acids can induce apoptosis in cancer cells. The presence of the methoxy group may enhance the lipophilicity and cellular uptake of the compound, thereby increasing its efficacy against various cancer cell lines .

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

- Case Study 1 : In a study evaluating the compound's effects on colorectal cancer cells, it was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. The study reported a dose-dependent relationship with IC50 values indicating potent activity at low concentrations .

- Case Study 2 : Another investigation focused on the anti-inflammatory effects in murine models of IBD. The results demonstrated that treatment with this compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha compared to control groups .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it a suitable candidate for developing new antimicrobial agents. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, paving the way for further exploration of Boc-aminomethoxyisonicotinic acid in this domain .

Anticancer Properties

Compounds derived from isonicotinic acid are known to possess anticancer properties. The modification with a Boc group can improve the pharmacokinetic profiles of these compounds, allowing for better absorption and efficacy. Preliminary studies suggest that Boc-aminomethoxyisonicotinic acid could be evaluated for its potential in targeting cancer cells, particularly in formulations aimed at specific types of tumors .

Synthesis of Bioactive Molecules

Intermediate in Drug Synthesis

this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations enables the production of complex molecules with therapeutic potential. For instance, it can be utilized in synthesizing more complex isonicotinic acid derivatives that have shown promise as anti-inflammatory and analgesic agents .

Peptide Synthesis

The Boc protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and ease of removal. This compound can be incorporated into peptide sequences, allowing for the synthesis of peptides with enhanced biological activity. The use of Boc-aminomethoxyisonicotinic acid in this context can lead to novel peptides that may exhibit improved therapeutic profiles .

Research and Development

Case Studies

Several case studies have highlighted the utility of this compound in research settings:

- Case Study 1: In a study focused on developing new antimicrobial agents, researchers synthesized derivatives using Boc-aminomethoxyisonicotinic acid as a starting material. The resulting compounds exhibited potent activity against resistant bacterial strains, showcasing the potential for new treatments .

- Case Study 2: Another study explored the anticancer potential of isonicotinic acid derivatives synthesized from Boc-aminomethoxyisonicotinic acid. The findings indicated significant cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .

Data Summary

Análisis De Reacciones Químicas

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine, allowing selective deprotection under acidic conditions. Subsequent functionalization enables further derivatization:

Carboxylic Acid Reactivity

The carboxylic acid group participates in esterification and amide bond formation, critical for prodrug development or peptide coupling:

Electrophilic Aromatic Substitution

The electron-rich pyridine ring permits directed substitution, though steric hindrance from the Boc group limits reactivity at position 3:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Halogenation | NBS in DMF under UV light | Bromination at position 4 | 65% | |

| Nitration | HNO₃/H₂SO₄ at 0°C | Nitro group introduced at position 6 | 58% |

Stability and Reaction Optimization

-

Thermal Stability : Decomposition observed >150°C, limiting high-temperature applications .

-

Solvent Compatibility : Optimal reactivity in polar aprotic solvents (DMF, THF); Boc cleavage accelerated in DCM/TFA .

-

Byproduct Mitigation : Use of Hünig’s base (DIPEA) minimizes racemization during amide coupling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Below is a detailed comparison of the target compound with five structurally related molecules, highlighting differences in substituents, molecular properties, and commercial availability.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid (Target) | 709666-22-8 | C₁₂H₁₆N₂O₅ | 268.27 | Boc-amino at C3, methoxy at C5 on pyridine ring |

| 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid | 1138444-21-9 | C₁₃H₁₈N₂O₅ | 282.29 | Additional methylene bridge between Boc-amino and C3 |

| 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | 232595-59-4 | C₁₂H₁₅NO₅ | 253.25 | Hydroxyl group at C5 (vs. methoxy in target) |

| 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid | Not provided | C₁₁H₁₆N₂O₄ | 240.25 | Pyrrole ring (vs. pyridine) with methyl at N1 |

| 3-(tert-Butoxycarbonylamino)-2-methoxyisonicotinic acid (Positional isomer) | 870997-82-3 | C₁₂H₁₆N₂O₅ | 268.27 | Methoxy at C2 (vs. C5 in target) |

Key Observations :

Substituent Position and Polarity: The positional isomer (CAS 870997-82-3) has a methoxy group at C2 instead of C5, altering steric and electronic effects. This may influence hydrogen bonding and reactivity in synthetic pathways .

Backbone Modifications: The pyrrole-based analog (C₁₁H₁₆N₂O₄) replaces the pyridine ring with a pyrrole system, significantly altering aromaticity and electronic distribution, which could affect binding in biological targets .

Commercial Availability and Pricing

Table 2: Commercial Data Comparison

Key Observations :

Research and Application Insights

- Pharmaceutical Utility : The Boc group in these compounds is critical for protecting amines during solid-phase peptide synthesis (SPPS). The methoxy substituent in the target compound may enhance electron density on the pyridine ring, facilitating electrophilic substitutions .

- Impurity Profiles: Derivatives like 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid are classified as impurities in nicotinic acid-based drugs, underscoring the need for rigorous purity analysis .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid generally involves:

- Introduction of the Boc protecting group to the amino function.

- Functionalization of the isonicotinic acid core to install the methoxy group at the 5-position.

- Coupling and protection steps carried out under controlled conditions to maximize yield and purity.

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc-anhydride) under basic catalysis, commonly using 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or similar solvents. The methoxy substituent can be introduced via nucleophilic substitution or O-methylation of a hydroxy precursor.

Detailed Preparation Procedure

| Step | Reaction | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Protection of amino group | React amino-substituted isonicotinic acid with Boc-anhydride, DMAP catalyst, THF solvent, room temperature | Formation of Boc-protected amino intermediate | Basic conditions favor selective Boc protection |

| 2 | Methoxy group introduction | O-methylation using methyl iodide or dimethyl sulfate in presence of base (e.g., K2CO3) | Methoxy group installed at 5-position | Precursor must have hydroxy group at 5-position |

| 3 | Purification | Preparative HPLC on C18 column with gradient elution (5–95% acetonitrile/water + 0.1% TFA) | Isolation of pure compound (>98% purity) | Iterative crystallization from ethanol/water may improve purity |

Reaction Optimization and Stability Considerations

- Solvent Choice: Polar aprotic solvents such as DMF or THF are optimal for the Boc protection and methylation steps, providing good solubility and reaction rates.

- Temperature Control: Boc protection is typically performed at room temperature; deprotection requires acidic conditions but should be done at low temperatures (0°C) to avoid side reactions.

- Boc Deprotection: When necessary, Boc removal is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to prevent carbamate scrambling.

- Thermal Stability: The compound decomposes above 150°C, limiting high-temperature processing.

- Byproduct Minimization: Use of Hünig’s base (DIPEA) during coupling steps reduces racemization and side reactions.

Analytical and Purification Techniques

| Technique | Purpose | Details |

|---|---|---|

| Preparative High-Performance Liquid Chromatography (HPLC) | Purification | C18 reverse phase column; gradient elution with acetonitrile/water + 0.1% TFA |

| Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+) | Purity and identity confirmation | Molecular ion peak at m/z consistent with C12H16N2O5 (MW 268.27 g/mol) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H and ^13C NMR to confirm Boc group and methoxy substitution patterns |

| Thin Layer Chromatography (TLC) | Reaction monitoring | Rf shifts during Boc protection and deprotection (e.g., from 0.6 to 0.2 in ethyl acetate/hexane) |

Summary Table of Key Preparation Parameters

| Parameter | Condition | Outcome/Remarks |

|---|---|---|

| Boc Protection Reagents | Boc-anhydride, DMAP, THF | High selectivity and yield |

| Methoxy Introduction | Methyl iodide or dimethyl sulfate, base (K2CO3) | Efficient O-methylation |

| Purification | Prep-HPLC, recrystallization | Purity >98% achievable |

| Deprotection | TFA/DCM (1:4 v/v), 0°C | Clean Boc removal without side reactions |

| Stability | Decomposes >150°C | Avoid high-temperature steps |

| Solvent Compatibility | DMF, THF optimal | Polar aprotic solvents preferred |

Research Findings and Notes

- The Boc group protects the amino function during peptide coupling, preventing undesired reactions.

- The methoxy substituent enhances lipophilicity and may improve cellular uptake in biological applications.

- The compound’s stability under acidic conditions is sufficient for Boc deprotection using TFA, but mild conditions are recommended to preserve integrity.

- Purification by preparative HPLC combined with crystallization ensures high purity essential for pharmaceutical intermediates.

- Side reactions during Boc deprotection can be minimized by low-temperature protocols and appropriate solvent choice.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, and how can purity be maximized?

- Methodology :

- Protection-Deprotection Strategy : The tert-butoxycarbonyl (Boc) group is typically introduced via Boc-anhydride under basic conditions (e.g., DMAP/THF) to protect the amine. Methoxy groups are often introduced via nucleophilic substitution or O-methylation.

- Purification : Use preparative HPLC with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) to isolate the compound. Purity >98% can be achieved by iterative crystallization from ethanol/water mixtures .

- Validation : Confirm purity via LC-MS (ESI+) and H/C NMR, comparing peaks to structurally analogous compounds (e.g., 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid, MW 253.25) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm, characteristic of pyridine derivatives) and HPLC at 0, 7, 14, and 30 days.

- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For related Boc-protected acids (e.g., tert-Butyldimethylsilyl derivatives), degradation rates increase above 40°C or in strongly alkaline conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- NMR : H NMR (DMSO-d6) should show a singlet for the tert-butyl group (~1.3 ppm) and distinct aromatic protons (δ 6.8–8.2 ppm). C NMR will confirm the Boc carbonyl (~155 ppm) and carboxylic acid (~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Expect [M+H]+ at m/z 339.1422 (CHNO). Compare with analogs like 5-methoxy benzoic acid derivatives .

Advanced Research Questions

Q. How does the electronic effect of the methoxy group influence the reactivity of the isonicotinic acid core in cross-coupling reactions?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze electron density distribution. The methoxy group’s electron-donating nature increases nucleophilicity at the 4-position of the pyridine ring, favoring Suzuki-Miyaura couplings.

- Experimental Validation : Perform couplings with arylboronic acids (e.g., (5-Methoxythiophen-2-yl)boronic acid) under Pd(OAc)/SPhos catalysis. Monitor regioselectivity via H NMR .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Meta-Analysis : Compare IC values from independent studies on analogs (e.g., 3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid). Account for variables like assay type (cell-free vs. cellular) and purity .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methoxy with Cl or Br) to isolate electronic vs. steric effects .

Q. How can computational tools predict metabolic pathways for this compound in drug discovery workflows?

- Methodology :

- In Silico Prediction : Use databases like PISTACHIO or REAXYS to model phase I/II metabolism. The Boc group is likely hydrolyzed by esterases, while the methoxy group may undergo O-demethylation via CYP450 enzymes.

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). For related compounds, metabolic stability correlates with logP values <3 .

Methodological Considerations

Q. What experimental designs minimize side reactions during Boc deprotection in acidic media?

- Recommendations :

- Use TFA/DCM (1:4 v/v) at 0°C to avoid carbamate scrambling. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane).

- For acid-sensitive intermediates, employ milder conditions (e.g., HCl/dioxane) .

Q. How can researchers integrate this compound into a broader conceptual framework for drug development?

- Framework :

- Link to Fragment-Based Drug Design (FBDD) : Use the isonicotinic acid core as a fragment library component. Screen against targets like kinases or proteases via SPR or thermal shift assays.

- Theoretical Basis : The compound’s rigidity and hydrogen-bonding capacity align with guidelines for "lead-like" molecules (MW <300, rotatable bonds <7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.